(1S,2S,3R)-DT-061

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

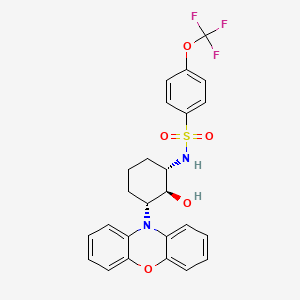

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,2S,3R)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGADVPRVLHHZ-SNYIIPAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the function of (1S,2S,3R)-DT-061

An In-depth Technical Guide on the Core Function of (1S,2S,3R)-DT-061

Introduction

This compound is the enantiomer of DT-061 and is utilized in research as a negative control.[1][2] The pharmacologically active compound is DT-061, an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[3][4][5] This guide focuses on the core function and mechanism of the active compound, DT-061, which has emerged as a significant tool in cancer research, particularly for malignancies driven by KRAS mutations and MYC overexpression.

Core Function and Mechanism of Action

DT-061 functions as a selective activator of the PP2A serine/threonine phosphatase. PP2A is a crucial tumor suppressor that is often inactivated in various cancers, leading to the hyperphosphorylation of oncogenic proteins. DT-061's primary mechanism involves acting as a "molecular glue" to stabilize a specific configuration of the PP2A holoenzyme.

Selective Holoenzyme Stabilization:

The PP2A holoenzyme consists of a scaffolding A subunit, a catalytic C subunit, and one of many regulatory B subunits that determine substrate specificity. DT-061 selectively binds to a unique pocket at the interface of the Aα, Cα, and B56α subunits. This binding stabilizes the assembly of the active B56α-PP2A heterotrimer. This stabilization enhances the phosphatase activity of the complex towards specific substrates. While the predominant evidence points to B56α stabilization, some studies have suggested that DT-061 may activate PP2A complexes containing the B55α regulatory subunit.

Downstream Effects on Oncogenic Signaling:

The stabilization of the B56α-PP2A complex by DT-061 leads to the targeted dephosphorylation of key oncogenic proteins. The most well-characterized substrate is the c-MYC oncoprotein. DT-061-activated PP2A-B56α dephosphorylates c-MYC at the Serine 62 position, a phosphorylation event that normally stabilizes the protein. Dephosphorylation at this site facilitates the ubiquitin-mediated degradation of c-MYC, leading to reduced levels of the oncoprotein and subsequent inhibition of tumor growth.

In KRAS-mutant cancers, where MYC is often stabilized, DT-061 can reverse this effect. Furthermore, DT-061 has been shown to act synergistically with MEK inhibitors, such as AZD6244, to suppress both p-AKT and MYC signaling, leading to tumor regression in KRAS-driven lung cancer models.

Contrasting Findings:

It is important to note that some research has questioned the direct and exclusive role of PP2A activation in the cytotoxic effects of DT-061. These studies suggest that the observed cellular toxicity might be, at least in part, independent of PP2A and could be related to the disruption of Golgi and endoplasmic reticulum (ER) structures.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for DT-061 in the context of c-MYC regulation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Use of (1S,2S,3R)-DT-061 as a Negative Control for Protein Phosphatase 2A Activation

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2][3] The reactivation of dormant PP2A complexes in cancer cells presents a promising therapeutic strategy.[4][5] Small-molecule activators of PP2A (SMAPs) have been developed to achieve this, with DT-061 being a lead compound. DT-061 selectively stabilizes the PP2A-B56α holoenzyme, promoting the dephosphorylation of oncoproteins like c-MYC. To validate that the observed biological effects of DT-061 are due to its specific on-target activity, a reliable negative control is essential. This compound, an enantiomer of the active DT-061, serves this purpose as it is reported to be inactive as a PP2A activator. This guide provides a comprehensive overview of this compound, its relationship to DT-061, and its application as a negative control in experimental settings. We include detailed experimental protocols and data presentation to facilitate its effective use in research and development.

Introduction to PP2A and the SMAP DT-061

The PP2A Holoenzyme

The PP2A family consists of heterotrimeric holoenzymes, each comprising a catalytic subunit (C), a scaffolding subunit (A), and one of over 40 regulatory B subunits. The B subunit confers substrate specificity and subcellular localization to the complex, allowing PP2A to dephosphorylate a vast number of proteins and regulate numerous cellular processes. Dysregulation of PP2A activity, often observed in various cancers, leads to the hyperphosphorylation of oncogenic proteins, driving tumor progression.

DT-061: A Selective PP2A Activator

DT-061 is a first-in-class SMAP, developed from the re-engineering of tricyclic neuroleptics. It acts as a molecular glue, binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme. This binding selectively stabilizes the active B56α-containing PP2A heterotrimer, enhancing its phosphatase activity towards specific substrates. A primary and well-characterized target of the PP2A-B56α complex is the oncoprotein c-MYC. By promoting the dephosphorylation of c-MYC at Serine 62, DT-061 facilitates its degradation, leading to cell cycle arrest and apoptosis in cancer cells.

This compound: The Inactive Enantiomer as a Negative Control

In pharmacology and drug development, it is crucial to distinguish between the intended on-target effects of a compound and any off-target or non-specific effects arising from its chemical structure. This compound is the enantiomer of the active DT-061 compound. Due to the specific stereochemical requirements of the binding pocket on the PP2A holoenzyme, this compound is unable to effectively bind and stabilize the complex. Consequently, it does not activate PP2A and serves as an ideal negative control for in vitro and in vivo experiments designed to investigate the mechanism of action of DT-061. Its use allows researchers to confirm that the cellular outcomes observed upon treatment with DT-061 are a direct result of PP2A activation.

Data Presentation

The following table summarizes the characteristics and roles of DT-061 and its inactive enantiomer, this compound.

| Compound | Target | Mechanism of Action | Primary Cellular Effect | Experimental Role |

| DT-061 | PP2A-B56α Holoenzyme | Binds to an intersubunit pocket, stabilizing the A-B56α-C complex. | Activates PP2A, leading to dephosphorylation of substrates like c-MYC and AKT, inducing apoptosis in cancer cells. | Active experimental compound; PP2A activator. |

| This compound | N/A (Does not effectively bind PP2A) | Lacks the specific stereochemistry required for binding and stabilization of the PP2A-B56α holoenzyme. | Does not activate PP2A; should not induce PP2A-dependent downstream signaling effects. | Negative control to account for off-target or scaffold-related effects. |

Experimental Protocols

To rigorously validate the specific activity of DT-061 and the inactivity of this compound, several key experiments are recommended.

Protocol: PP2A Immunoprecipitation (IP) Phosphatase Assay

This assay directly measures the enzymatic activity of PP2A immunoprecipitated from cells treated with the compounds.

Objective: To quantify PP2A activity following treatment with DT-061 versus this compound.

Materials:

-

Cell lines of interest (e.g., KRAS-mutant lung cancer cells like H358 or H441).

-

DT-061 and this compound.

-

Cell lysis buffer (e.g., HEPES buffer) supplemented with protease inhibitors.

-

Anti-PP2A catalytic subunit antibody for IP.

-

Protein A/G magnetic beads.

-

PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., Millipore #17-313), which includes a specific phosphopeptide substrate (K-R-pT-I-R-R) and Malachite Green reagent for phosphate detection.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with vehicle (DMSO), DT-061 (e.g., 1-10 µM), and this compound (at the same concentration as DT-061) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse on ice using lysis buffer. Keep samples cold at all times to minimize protein degradation and dephosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Immunoprecipitation:

-

Incubate equal amounts of protein lysate (e.g., 500 µg) with an anti-PP2A antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-4 times with wash buffer to remove non-specific binding.

-

-

Phosphatase Assay:

-

Resuspend the beads in the assay buffer provided in the kit.

-

Add the phosphopeptide substrate and incubate at 30°C for 10-30 minutes.

-

Stop the reaction and add the Malachite Green reagent to detect the amount of free phosphate released.

-

Measure the absorbance at 650 nm using a plate reader.

-

-

Data Analysis: Calculate the amount of phosphate released and normalize it to the vehicle control. A significant increase in phosphate release in DT-061-treated samples compared to vehicle and this compound-treated samples indicates specific PP2A activation.

Protocol: Western Blot for Phosphorylated Substrates

This method assesses the phosphorylation status of downstream targets of PP2A, such as c-MYC and AKT.

Objective: To visualize the dephosphorylation of PP2A substrates in response to DT-061 but not this compound.

Materials:

-

Treated cell lysates (from Protocol 5.1).

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.

-

Primary antibodies: phospho-c-MYC (Ser62), total c-MYC, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Sample Preparation: Mix cell lysates with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane and run on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C. Run separate blots for phospho-proteins and total proteins.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A decrease in the phospho/total ratio for c-MYC and AKT in DT-061-treated cells, but not in this compound-treated cells, confirms specific pathway modulation.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug within intact cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Objective: To demonstrate that DT-061, but not this compound, binds to and stabilizes the PP2A A-subunit in a cellular environment.

Materials:

-

Intact cells treated with vehicle, DT-061, and this compound.

-

PCR tubes or strips.

-

Thermal cycler.

-

Equipment for cell lysis (e.g., freeze-thaw cycles).

-

Centrifuge for separating soluble and precipitated protein fractions.

-

Western blot setup (as in Protocol 5.2) with an antibody against the PP2A A-subunit (PPP2R1A).

Procedure:

-

Cell Treatment: Treat cells in suspension or culture plates with a high concentration of DT-061 or this compound for a short duration (e.g., 1 hour).

-

Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lysis and Fractionation: Lyse the cells (e.g., by three rapid freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

-

Analysis:

-

Collect the supernatant from each sample.

-

Analyze the amount of soluble PP2A A-subunit remaining at each temperature using Western blotting.

-

-

Data Interpretation: Plot the band intensity of the soluble PP2A A-subunit against the temperature for each treatment condition. A rightward shift in the melting curve for DT-061-treated cells compared to vehicle and this compound-treated cells indicates that DT-061 binds to and stabilizes its target protein.

Visualizations: Pathways and Workflows

Signaling Pathway: DT-061 Mediated c-MYC Dephosphorylation

Caption: DT-061 stabilizes the PP2A-B56α complex, promoting c-MYC dephosphorylation.

Experimental Workflow: Validation of PP2A Activation

Caption: Workflow for comparing DT-061 and its negative control on PP2A activity.

Logical Relationship: Active Compound vs. Negative Control

Caption: this compound isolates off-target effects from on-target PP2A activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel PP2A activators for use in the treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Stereospecific Activation of PP2A by DT-061: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061 has emerged as a promising small molecule activator of the tumor suppressor protein phosphatase 2A (PP2A), a critical regulator of cellular signaling pathways frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the stereochemistry of DT-061, detailing the differential biological activity of its enantiomers. We present a summary of the quantitative data available, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of PP2A activation.

Introduction: The Role of Stereochemistry in DT-061 Activity

Data Presentation: Biological Activity of DT-061 and its Enantiomer

While a direct head-to-head quantitative comparison of the active and inactive enantiomers of DT-061 is not extensively documented in publicly available literature, the consistent use of the (1S,2S,3R) enantiomer as a negative control strongly implies a significant difference in their biological effects. The available quantitative data for the active (1R,2R,3S)-DT-061 enantiomer is summarized below.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) to PPP2R1A | 235 nM | In vitro | [4][5] |

| IC50 (Cell Viability) | 14.3 µM | HCC827 | |

| IC50 (Cell Viability) | 12.4 µM | HCC3255 | |

| IC50 (Cell Viability) | 15.2 µM | FL5.12 |

Note: The lack of specific quantitative data for the (1S,2S,3R) enantiomer in these assays is a notable gap in the current literature. It is presumed that its binding affinity is significantly lower and its IC50 values for cell viability are substantially higher than those of the active enantiomer.

Experimental Protocols

Chiral Separation of DT-061 Enantiomers (Hypothetical Protocol)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in a ratio optimized for resolution (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape for basic compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at a wavelength where the phenoxazine chromophore absorbs strongly (e.g., 254 nm).

Protocol:

-

Prepare a stock solution of the racemic DT-061 mixture in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

PP2A Immunoprecipitation Phosphatase Activity Assay

This protocol is adapted from commercially available kits (e.g., Millipore #17-313) and published studies.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-PP2A catalytic subunit (C subunit) antibody.

-

Protein A/G agarose beads.

-

Phosphatase assay buffer.

-

Threonine phosphopeptide substrate (K-R-pT-I-R-R).

-

Malachite Green reagent for phosphate detection.

-

DT-061 (active and inactive enantiomers).

Protocol:

-

Cell Lysis: Treat cells with the desired concentrations of DT-061 enantiomers for the specified time. Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with the anti-PP2A C subunit antibody for 2-4 hours at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer and then once with phosphatase assay buffer.

-

Phosphatase Reaction: Resuspend the beads in phosphatase assay buffer containing the phosphopeptide substrate. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Phosphate Detection: Pellet the beads and transfer the supernatant to a new microplate. Add Malachite Green reagent to the supernatant and incubate at room temperature for 15-20 minutes.

-

Measurement: Measure the absorbance at ~620-650 nm using a microplate reader. The amount of phosphate released is proportional to the PP2A activity.

NanoBRET™ Protein:Protein Interaction Assay

This protocol is based on the principles of the NanoBRET™ assay from Promega and its application in studying DT-061.

Materials:

-

Mammalian cells (e.g., HEK293T).

-

Expression vectors for NanoLuc®-PP2A-Aα (donor) and HaloTag®-B56α (acceptor).

-

Transfection reagent.

-

HaloTag® NanoBRET™ 618 Ligand (acceptor substrate).

-

NanoBRET™ Nano-Glo® Substrate (donor substrate).

-

DT-061 (active and inactive enantiomers).

Protocol:

-

Transfection: Co-transfect the mammalian cells with the NanoLuc®-PP2A-Aα and HaloTag®-B56α expression vectors.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well assay plate.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to allow for labeling of the HaloTag®-B56α fusion protein.

-

Compound Treatment: Treat the cells with various concentrations of the DT-061 enantiomers.

-

Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a plate reader equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates a closer proximity between the donor and acceptor, signifying the stabilization of the PP2A-Aα and B56α interaction.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of DT-061 mediated PP2A-B56α activation and subsequent c-Myc degradation.

Experimental Workflows

Caption: Workflow for the PP2A Immunoprecipitation Phosphatase Activity Assay.

Caption: Workflow for the NanoBRET™ Protein-Protein Interaction Assay.

Discussion and Future Directions

The stereospecificity of DT-061 highlights the precise molecular interactions required for the stabilization of the PP2A-B56α holoenzyme. The (1R,2R,3S) enantiomer serves as a potent activator, leading to the dephosphorylation of key oncoproteins like c-Myc and subsequent anti-tumor effects. Conversely, the (1S,2S,3R) enantiomer is inactive, making it an ideal negative control for mechanistic studies.

While the current body of research provides a strong foundation for understanding the stereochemistry and mechanism of action of DT-061, several areas warrant further investigation. A direct, quantitative comparison of the binding affinities and enzymatic activation capabilities of the two enantiomers would provide invaluable data for structure-activity relationship (SAR) studies and the design of next-generation PP2A activators. Furthermore, the exploration of potential off-target effects of both enantiomers is crucial for a comprehensive understanding of their pharmacological profiles.

The development and publication of a detailed, validated chiral separation method for DT-061 would also be of great benefit to the research community, facilitating quality control and enantiomeric purity assessment.

References

- 1. PP2A holoenzymes, substrate specificity driving cellular functions and deregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

A Comparative Analysis of the Biological Activities of (1S,2S,3R)-DT-061 and DT-061

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061 has emerged as a promising small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein. Its mechanism is proposed to involve the stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncoproteins such as c-MYC. In contrast, its enantiomer, (1S,2S,3R)-DT-061, serves as a crucial negative control, exhibiting a lack of biological activity. This technical guide provides a comprehensive comparison of the biological activities of DT-061 and its inactive enantiomer, this compound. It includes a detailed examination of their effects on PP2A complex stabilization, downstream signaling, and cellular viability. Furthermore, this document outlines the experimental protocols for key assays used to characterize these compounds and addresses the ongoing scientific debate regarding the precise mechanism of action of DT-061.

Introduction

Protein Phosphatase 2A (PP2A) is a family of serine/threonine phosphatases that play a central role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. DT-061 is an orally bioavailable small molecule that has been identified as a PP2A activator.[2][3] It is proposed to function as a "molecular glue," selectively stabilizing the interaction between the catalytic (C), scaffolding (A), and a specific regulatory subunit (B56α) of the PP2A holoenzyme.[4] This stabilization is thought to enhance the phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC, leading to its degradation.[5]

To rigorously validate the biological effects of DT-061, its enantiomer, this compound, is utilized as a negative control. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement can lead to vastly different biological activities. In the case of DT-061, the specific stereochemistry of the active compound is critical for its interaction with the PP2A holoenzyme. This guide will delve into the comparative data that underscores the stereospecificity of this interaction and the resulting biological consequences.

Comparative Biological Activity: this compound vs. DT-061

The differential activity between DT-061 and its enantiomer this compound provides strong evidence for a specific, stereoselective interaction with its biological target. While direct quantitative comparisons in the form of IC50 or binding affinity (Kd) values for this compound are not extensively published, its consistent use as a negative control implies a significant lack of activity in the assays where DT-061 is potent.

Quantitative Data Summary

The following tables summarize the known quantitative data for DT-061's biological activity. It is important to note that equivalent quantitative data for this compound is largely absent from the literature, as it is consistently reported to be inactive and used as a negative control.

Table 1: In Vitro Activity of DT-061

| Assay Type | Cell Line(s) | Parameter | Value | Reference(s) |

| Cell Viability | HCC827 | IC50 | 14.3 µM | |

| Cell Viability | HCC3255 | IC50 | 12.4 µM | |

| PP2A-B56γ Activation | In vitro assay | % Activation (at 20 µM) | ~20-30% | |

| PPP2R1A Binding | In vitro assay | Kd | 235 nM |

Table 2: Cellular Activity of DT-061

| Assay Type | Cell Line(s) | Effect | Observation | Reference(s) |

| PP2A Holoenzyme Stabilization | H358 | B56α-containing holoenzymes | ~2-fold increase | |

| c-MYC Protein Levels | Daudi, MDA-MB-453, MDA-MB-231 | Protein degradation | >50% loss within 2-4 hours | |

| c-MYC Half-life | MDA-MB-231 | Post-transcriptional regulation | Shortened by nearly 50% | |

| Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | Dose-dependent decrease |

Mechanism of Action and Signaling Pathways

The prevailing model for DT-061's mechanism of action is its function as a molecular glue that stabilizes the PP2A-B56α heterotrimer. This stabilization enhances the dephosphorylation of specific substrates, including the oncoprotein c-MYC at serine 62, which targets it for proteasomal degradation.

The Controversy: PP2A-Independent Effects

It is crucial for researchers to be aware of a growing body of evidence suggesting that the cytotoxic effects of DT-061 may, under certain conditions or in certain cell types, be independent of its action on PP2A. Some studies have reported that DT-061 can induce cell death through mechanisms involving the disruption of the Golgi apparatus and the endoplasmic reticulum (ER), leading to organelle stress. These findings suggest that the full spectrum of DT-061's biological activity may be more complex than initially proposed. Researchers should, therefore, carefully consider these potential off-target effects when interpreting their experimental results.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DT-061 and its inactive enantiomer.

Co-Immunoprecipitation (Co-IP) for PP2A Holoenzyme Stabilization

This protocol is designed to assess the effect of DT-061 on the interaction between PP2A subunits.

Objective: To determine if DT-061 enhances the association of the B56α regulatory subunit with the PP2A A and C subunits.

Materials:

-

H358 lung adenocarcinoma cells (or other suitable cell line)

-

V5-tagged PP2A-A scaffold subunit expression vector

-

DT-061 and this compound

-

Co-IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-V5 antibody conjugated to agarose beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting: anti-B56α, anti-PP2A-C, anti-V5

Procedure:

-

Transfect H358 cells with the V5-tagged PP2A-A expression vector.

-

Treat the transfected cells with DT-061 (e.g., 3 µM), this compound (e.g., 3 µM), or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells in Co-IP Lysis Buffer on ice.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with anti-V5 agarose beads to immunoprecipitate the V5-tagged PP2A-A and its interacting partners.

-

Wash the beads extensively with Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against B56α, PP2A-C, and V5.

NanoBRET™ Assay for PP2A-B56α Interaction in Live Cells

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the proximity of PP2A subunits in living cells.

Objective: To quantify the interaction between the PP2A-A and B56α subunits in real-time in response to DT-061.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for PP2A-A fused to NanoLuc® luciferase and B56α fused to HaloTag®

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® 618 Ligand (Promega)

-

DT-061 and this compound

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-PP2A-A and HaloTag®-B56α expression vectors.

-

Plate the transfected cells in white 96-well plates.

-

Label the cells with the HaloTag® 618 Ligand.

-

Treat the cells with a dilution series of DT-061, this compound, or vehicle.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence measurements.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the equilibrium dissociation constant (Kd) of the interaction between the PP2A-AC dimer and the B56α subunit in the presence and absence of DT-061.

Materials:

-

Purified recombinant PP2A-A and PP2A-C subunits

-

Purified recombinant B56α subunit labeled with a fluorophore (e.g., fluorescein)

-

DT-061 and this compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a constant concentration of fluorescently labeled B56α in Assay Buffer.

-

Prepare a serial dilution of the unlabeled PP2A-AC dimer.

-

In separate experiments, add a fixed concentration of DT-061, this compound, or vehicle to the assay wells.

-

Add the fluorescently labeled B56α to all wells.

-

Add the serial dilution of the PP2A-AC dimer to the appropriate wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Plot the change in fluorescence polarization as a function of the PP2A-AC dimer concentration and fit the data to a suitable binding model to determine the Kd.

Conclusion

DT-061 represents a significant development in the quest for small molecule activators of the tumor suppressor PP2A. Its stereospecific mechanism of action, highlighted by the inactivity of its enantiomer this compound, provides a compelling case for a direct and specific interaction with the PP2A-B56α holoenzyme. This interaction leads to the dephosphorylation and subsequent degradation of key oncoproteins like c-MYC, offering a promising therapeutic strategy for a range of cancers. However, the emerging evidence of potential PP2A-independent effects, such as the induction of Golgi and ER stress, necessitates a cautious and thorough approach in its preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced biological activities of DT-061 and to ultimately harness its full therapeutic potential.

References

- 1. embopress.org [embopress.org]

- 2. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. researchgate.net [researchgate.net]

- 5. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (1S,2S,3R)-DT-061

Executive Summary: (1S,2S,3R)-DT-061, also known as DT-061 or SMAP, is a novel small molecule that has garnered significant interest as a potential anti-cancer therapeutic. It was initially identified as a potent and orally bioavailable activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor often inactivated in various human cancers. The primary proposed mechanism of action involves the selective stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC. However, emerging evidence suggests a potential PP2A-independent mechanism of cytotoxicity involving the disruption of the Golgi apparatus and endoplasmic reticulum. This guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, along with detailed experimental protocols and a summary of its biological activity for researchers and drug development professionals.

Discovery and Rationale

Protein Phosphatase 2A (PP2A) is a family of serine/threonine phosphatases that counteract the activity of oncogenic kinases, playing a crucial role in regulating cell growth, proliferation, and apoptosis.[1][2] The functional PP2A holoenzyme is a heterotrimer composed of a scaffolding A subunit, a catalytic C subunit, and a regulatory B subunit that determines substrate specificity.[1] In many cancers, the tumor-suppressive function of PP2A is impaired.[3] Consequently, the pharmacological reactivation of PP2A has emerged as a promising therapeutic strategy.

DT-061 was developed from a series of small molecule PP2A activators (SMAPs) engineered from phenothiazine parent compounds.[3] The lead compound, DT-061, was identified for its ability to selectively drive the pro-apoptotic functions of PP2A and has demonstrated significant tumor-inhibiting effects in various cancer models.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on its chemical structure: N-((1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide. The synthesis would likely involve the coupling of two key intermediates: a stereochemically pure aminocyclohexanol derivative and 4-(trifluoromethoxy)benzenesulfonyl chloride.

A high-level overview of a potential synthetic workflow is presented below.

Figure 1: Proposed Synthetic Pathway for this compound

Mechanism of Action

The mechanism of action of DT-061 is a subject of ongoing research, with evidence supporting both PP2A-dependent and -independent pathways.

The PP2A-Dependent Pathway

The predominant theory posits that DT-061 acts as a "molecular glue," selectively stabilizing a specific PP2A heterotrimer. It binds to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits. This stabilization enhances the phosphatase activity of the B56α-PP2A holoenzyme towards specific substrates, most notably the oncoprotein c-MYC. The increased dephosphorylation of c-MYC at serine 62 leads to its ubiquitination and subsequent proteasomal degradation, thereby suppressing tumor growth.

Figure 2: Proposed PP2A-Dependent Signaling Pathway of DT-061

Evidence for a PP2A-Independent Mechanism

Conversely, some studies have been unable to detect direct effects of DT-061 on PP2A-B56 activity in biochemical assays. Instead, they propose that the cytotoxicity of DT-061 is mediated by a PP2A-independent mechanism. Genome-wide CRISPR-Cas9 screens revealed that the knockout of genes related to the endoplasmic reticulum (ER) and Golgi apparatus sensitized cells to DT-061. Further investigation showed that DT-061 treatment leads to the disruption of Golgi and ER structures and impairs lipid synthesis associated with these organelles, ultimately inducing cell stress and apoptosis.

Figure 3: Proposed PP2A-Independent Mechanism of DT-061

Biological Activity and Efficacy

In Vitro Studies

DT-061 has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with KRAS mutations or MYC-driven tumorigenesis.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCC827 | Lung Adenocarcinoma | 14.3 | |

| HCC3255 | Lung Adenocarcinoma | 12.4 | |

| H441 | KRAS-mutant Lung Cancer | Dose-dependent growth inhibition | |

| H358 | KRAS-mutant Lung Cancer | Dose-dependent growth inhibition |

In Vivo Studies

Oral administration of DT-061 has been shown to be well-tolerated and efficacious in mouse xenograft models of lung cancer.

| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Citation |

| BALB/c nu/nu mice with H441 xenografts | KRAS-mutant Lung Cancer | 5 mg/kg, oral gavage, for 4 weeks | Single-agent activity in inhibiting tumor growth. | |

| BALB/c nu/nu mice with H358 xenografts | KRAS-mutant Lung Cancer | Not specified | Combination with MEK inhibitor AZD6244 was significantly more efficient than either agent alone. |

Key Experimental Protocols

Cell Viability Assay (e.g., CCK-8)

-

Cell Seeding: Plate cancer cells (e.g., HCC827, H358) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of DT-061 in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

PP2A Heterotrimer Formation Assay (NanoBRET)

-

Cell Line Generation: Establish a stable cell line (e.g., H358) co-expressing the PP2A-A subunit tagged with one component of a split luciferase (e.g., LgBiT) and the B56α subunit tagged with the complementary component (e.g., SmBiT).

-

Cell Plating: Seed the engineered cells into a 96-well white plate.

-

Treatment: Treat the cells with DT-061 or a vehicle control for a specified time course (e.g., 15 minutes to 12 hours).

-

Substrate Addition: Add the luciferase substrate (e.g., furimazine) to the wells.

-

Luminescence Reading: Immediately measure the luminescence signal using a plate reader. An increase in luminescence indicates enhanced proximity of the tagged A and B56α subunits, signifying heterotrimer stabilization.

In Vivo Xenograft Efficacy Study

Figure 4: General Workflow for an In Vivo Xenograft Study

Formulation for Oral Gavage: A typical formulation involves dissolving DT-061 in a vehicle suitable for oral administration. For example, a stock solution in DMSO can be diluted in a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a complex and potentially dual mechanism of action. While its role as a PP2A-B56α stabilizer is well-supported and provides a strong rationale for its development against MYC-driven cancers, the evidence for a PP2A-independent cytotoxic effect through Golgi and ER disruption warrants further investigation. Future research should focus on elucidating the precise molecular target responsible for the observed effects on organelle integrity and clarifying the relative contributions of the PP2A-dependent and -independent pathways to its overall anti-tumor efficacy. Understanding these dual mechanisms will be crucial for identifying patient populations most likely to respond to DT-061 and for designing rational combination therapies.

References

A Technical Guide to Functionally Inactive Controls for Studying PP2A Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as master regulators in a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] Given its central role, PP2A is a key area of research and a potential therapeutic target in numerous diseases, including cancer and neurodegenerative disorders.[1][4] Accurate investigation of PP2A's function is paramount and relies on the use of precise and reliable experimental controls.

The Challenge of Inactive Enantiomers for Natural Product PP2A Inhibitors

Okadaic Acid and Calyculin A are potent and widely used inhibitors of PP2A. These molecules are structurally complex natural toxins, making the chemical synthesis of their enantiomers (non-superimposable mirror images) exceedingly difficult and commercially unviable. Consequently, researchers cannot rely on a simple active vs. inactive enantiomer experimental design to control for non-specific or off-target effects. Instead, a multi-faceted approach employing pharmacological, genetic, and protein engineering techniques is necessary to achieve the same level of scientific rigor.

Functionally Inactive Controls for PP2A Research

To dissect the specific roles of PP2A in cellular signaling, it is essential to differentiate between the catalytic and non-catalytic (e.g., structural or scaffolding) functions of the enzyme. The following sections detail three primary strategies for implementing functionally inactive controls in your experiments.

Pharmacological Controls: Potency and Specificity

While a single inactive enantiomer is unavailable, careful use of existing pharmacological inhibitors can provide a degree of control. This involves leveraging differences in inhibitor potency and structure.

-

Dose-Response and Selectivity: Okadaic Acid inhibits PP2A with a much higher potency than it does Protein Phosphatase 1 (PP1). By using Okadaic Acid at a very low concentration (e.g., 1-2 nM), researchers can achieve near-complete inhibition of PP2A with minimal impact on PP1. Comparing the cellular effects at this low dose to a much higher dose (where PP1 is also inhibited) can help to parse the contributions of each phosphatase.

-

Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical structures, such as Okadaic Acid and Calyculin A, can help to confirm that an observed phenotype is due to PP2A inhibition rather than an off-target effect of a single compound.

Genetic Controls: siRNA-Mediated Knockdown

A powerful method to validate the specificity of small molecule inhibitors is to use a genetic approach to deplete the target protein. Small interfering RNA (siRNA) can be used to transiently reduce the cellular levels of PP2A subunits.

-

Targeting Specific Subunits: The PP2A holoenzyme consists of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). siRNAs can be designed to target the mRNA of the catalytic subunit (PPP2CA). The resulting phenotype should mimic the effects of a specific PP2A inhibitor. This approach helps to confirm that the inhibitor's effects are on-target.

Catalytically Inactive Mutants: The Gold Standard Control

The most definitive method for distinguishing between the catalytic and structural roles of PP2A is to use a catalytically "dead" mutant of the PP2A catalytic subunit. Site-directed mutagenesis can be used to alter key amino acid residues in the active site, abolishing enzymatic activity without disrupting the protein's overall structure.

-

Key Active Site Mutations: Mutating specific, highly conserved residues in the active site of the PP2A catalytic subunit (PP2Ac) can render the enzyme inactive. Two well-characterized mutations are D88N (Aspartic Acid to Asparagine at position 88) and H118N (Histidine to Asparagine at position 118). These mutants can be expressed in cells and serve as a perfect negative control, as they can still participate in protein-protein interactions but cannot dephosphorylate substrates.

-

Dissecting Catalytic vs. Scaffolding Roles: By comparing the cellular effects of overexpressing wild-type PP2Ac versus a catalytically inactive mutant (e.g., H118N), researchers can unequivocally determine whether the observed phenotype is dependent on PP2A's phosphatase activity. For instance, if a signaling pathway is altered by the expression of wild-type PP2A but not the inactive mutant, it demonstrates a requirement for catalysis. Conversely, if both the wild-type and inactive mutant have the same effect, it suggests a scaffolding role for PP2A in a protein complex.

Data Presentation: Quantitative Comparison of PP2A Controls

The following tables summarize key quantitative data for the pharmacological and mutant-based controls discussed.

Table 1: Potency and Selectivity of Common PP2A Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| Okadaic Acid | PP2A | 0.1 - 0.3 | |

| PP1 | 15 - 50 | ||

| Calyculin A | PP2A | 0.5 - 1.0 | |

| PP1 | ~2.0 |

Table 2: Characterization of Catalytically Inactive PP2A Mutants

| Mutant | Mutation | Effect on Catalytic Activity | Reference |

| D88N | Asp88 -> Asn | 9-fold reduction in specific activity | |

| H118N | His118 -> Asn | 23-fold reduction in specific activity; enzymatically inactive in cells |

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key concepts and workflows for studying PP2A signaling.

Caption: PP2A-mediated dephosphorylation in the MAPK signaling pathway.

Caption: Workflow for comparing wild-type vs. inactive PP2A effects on Akt.

Caption: Logical relationships of different controls for PP2A studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Site-Directed Mutagenesis of PP2A Catalytic Subunit (e.g., to create H118N)

This protocol is adapted from standard mutagenesis procedures.

Materials:

-

Plasmid DNA containing wild-type PP2A catalytic subunit (e.g., in a pCMV vector with a FLAG tag).

-

Mutagenic primers (forward and reverse complement) containing the desired mutation (e.g., CAC to AAC for H118N).

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Procedure:

-

Primer Design: Design primers 25-45 bases in length with the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction with 50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of high-fidelity DNA polymerase in the manufacturer's recommended buffer.

-

Perform PCR with an initial denaturation at 95°C for 30 seconds, followed by 18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.

-

-

DpnI Digestion:

-

Add 1 µL of DpnI enzyme directly to the amplification reaction.

-

Incubate at 37°C for 1 hour to digest the parental (non-mutated) methylated template DNA.

-

-

Transformation:

-

Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

-

Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.

-

-

Verification:

-

Isolate plasmid DNA from several colonies.

-

Verify the presence of the mutation by Sanger sequencing.

-

Protocol 2: Immunoprecipitation of FLAG-tagged PP2A and Western Blot for Phospho-Akt

This protocol is for assessing the effect of expressing wild-type vs. inactive PP2A on a downstream target like Akt.

Materials:

-

Cells transfected with FLAG-PP2A (WT or H118N mutant).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.

-

Anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich).

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl.

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-FLAG.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

5% BSA in TBST for blocking.

-

ECL detection reagents.

Procedure:

-

Cell Lysis:

-

Wash transfected cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Incubate 500 µg of protein lysate with 20 µL of anti-FLAG M2 affinity gel.

-

Rotate overnight at 4°C.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution and Sample Preparation:

-

Elute the protein by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

Strip the membrane and re-probe for total Akt and FLAG-PP2A to ensure equal loading and expression.

-

Protocol 3: In Vitro PP2A Phosphatase Assay

This colorimetric assay measures the activity of immunoprecipitated PP2A.

Materials:

-

PP2A immunoprecipitated on beads (from Protocol 2).

-

Phosphatase Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2.

-

Substrate: p-Nitrophenyl Phosphate (pNPP).

-

Stop Solution: 1 M NaOH.

-

96-well plate.

-

Microplate reader (405 nm).

Procedure:

-

Prepare Reactions:

-

Wash the immunoprecipitated beads twice with Phosphatase Assay Buffer.

-

Resuspend the beads in 50 µL of Assay Buffer and add to a 96-well plate.

-

-

Initiate Reaction:

-

Add 50 µL of pNPP solution (10 mM in Assay Buffer) to each well.

-

Incubate at 30°C for 30 minutes.

-

-

Stop Reaction:

-

Add 50 µL of Stop Solution to each well.

-

-

Measure Absorbance:

-

Read the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to the phosphatase activity.

-

Compare the activity of wild-type PP2A to the H118N mutant to confirm the mutant's inactivity.

-

Conclusion

While the absence of a commercially available inactive enantiomer for common PP2A inhibitors presents a challenge, the combination of rigorous pharmacological, genetic, and protein engineering approaches provides a robust toolkit for the accurate study of PP2A signaling. The use of catalytically inactive mutants, in particular, offers an unparalleled level of precision, allowing researchers to definitively separate the enzymatic functions of PP2A from its structural roles in cellular complexes. By implementing the strategies and protocols outlined in this guide, scientists can ensure the validity and reproducibility of their findings, paving the way for a deeper understanding of PP2A's role in health and disease.

References

- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PP2A holoenzymes, substrate specificity driving cellular functions and deregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Off-Target Profile of (1S,2S,3R)-DT-061: A Technical Guide to a PP2A Activator's Cellular Impact

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(1S,2S,3R)-DT-061, a derivative of phenothiazine, has been investigated as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase often dysregulated in cancer. While its on-target mechanism of stabilizing the PP2A-B56α holoenzyme to promote dephosphorylation of oncogenic proteins like c-MYC has been structurally and biochemically characterized, a growing body of evidence highlights significant off-target effects that contribute to its cellular cytotoxicity.[][2][3][4] This technical guide provides a comprehensive overview of the methodologies used to explore these off-target effects, presenting available quantitative data and visualizing the complex signaling interactions.

The Duality of DT-061: On-Target Activation vs. Off-Target Toxicity

Initially heralded as a promising PP2A activator, DT-061 was shown to selectively bind to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits.[] This interaction was reported to stabilize the B56α-containing PP2A holoenzyme, enhancing its phosphatase activity towards substrates like c-MYC and thereby inducing apoptosis in cancer cells. However, subsequent independent investigations have revealed a more complex and nuanced mechanism of action, where the primary driver of DT-061-induced cell death appears to be unrelated to its effects on PP2A.

Contrasting studies suggest that the cellular toxicity of DT-061 is not dependent on specific PP2A-B56 subunits. Instead, at concentrations effective in inducing cytotoxicity, DT-061 has been demonstrated to cause rapid and severe disruption of the Golgi apparatus and the endoplasmic reticulum (ER). This disruption of essential cellular organelles leads to impaired lipid synthesis and triggers cellular stress responses, ultimately culminating in cell death.

Quantitative Analysis of DT-061's Cellular Effects

To provide a clear comparison of the on-target versus off-target activities of DT-061, the following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Cytotoxicity of DT-061 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| HCC827 | Lung Adenocarcinoma | 14.3 | |

| HCC3255 | Lung Adenocarcinoma | 12.4 |

Table 2: On-Target PP2A Engagement

| Assay | Metric | Concentration | Effect | Citation |

| In vitro PP2A-B56γ activation | % activation | 20 μM | ~20-30% | |

| In vitro PPP2R1A-PP2AC activation | % activation | 20 μM | ~20-30% | |

| PPP2R1A Binding Affinity (Kd) | nM | N/A | 235 |

Table 3: Off-Target Effects on Cellular Organelles and Processes

| Effect | Cell Line(s) | Concentration | Observation | Citation |

| Golgi Apparatus Disruption | HeLa, RPE1, MCF7 | 20 μM | Rapid disruption and dispersal of Golgi marker (GM130) | |

| Endoplasmic Reticulum Disruption | HeLa | 20 μM | Translocation of ER marker to the nucleus | |

| Microtubule Polymerization | In vitro | Up to 30 μM | No effect | |

| Sphingolipid Biosynthesis | MCF7 | 15 μM | Altered conversion of ceramides |

Visualizing the Mechanisms of Action: Signaling Pathways and Experimental Workflows

To illustrate the distinct on-target and off-target mechanisms of DT-061, the following diagrams have been generated using the DOT language.

On-Target PP2A Activation Pathway

Caption: On-target PP2A activation by DT-061 leading to c-MYC degradation.

Off-Target Cellular Disruption Pathway

Caption: Off-target effects of DT-061 on Golgi, ER, and lipid metabolism.

Experimental Workflow for Assessing Off-Target Effects

Caption: Workflow for investigating the off-target effects of DT-061.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of DT-061's off-target effects.

Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen

Objective: To identify genes whose inactivation sensitizes cells to DT-061 treatment, thereby revealing the cellular pathways affected by the compound.

Methodology:

-

Library Transduction: A pooled lentiviral CRISPR-Cas9 library (e.g., TKOv3) targeting all human protein-coding genes is transduced into a suitable cell line (e.g., RPE1-hTERT p53-/-) at a low multiplicity of infection (MOI) to ensure that most cells receive a single guide RNA (sgRNA).

-

Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

-

Drug Treatment: The population of cells with the CRISPR library is then cultured in the presence of a sub-lethal dose of DT-061 (e.g., LD20 concentration) or a vehicle control (DMSO) for a specified period (e.g., 12-14 days) to allow for the depletion of sgRNAs targeting genes that are synthetic lethal with DT-061.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the DT-061-treated and control cell populations. The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing to determine the relative abundance of each sgRNA.

-

Data Analysis: The sequencing data is analyzed to identify sgRNAs that are significantly depleted in the DT-061-treated population compared to the control. This is typically done using software like DrugZ to calculate a normalized depletion score for each gene. Genes with the most significant negative scores are considered synthetic lethal hits.

Immunofluorescence Staining for Golgi and ER Integrity

Objective: To visualize and quantify the effects of DT-061 on the morphology of the Golgi apparatus and the endoplasmic reticulum.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HeLa, RPE1, MCF7) are seeded on glass coverslips and allowed to adhere. The cells are then treated with DT-061 at various concentrations (e.g., 5-20 μM) or a vehicle control for different time points.

-

Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. The cells are then permeabilized with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: The cells are incubated with primary antibodies targeting specific organelle markers. For the Golgi apparatus, an antibody against GM130 is commonly used. For the ER, antibodies against markers like Calreticulin or PDI can be used. The incubation is typically carried out overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging: The coverslips are mounted on glass slides using a mounting medium containing an anti-fade reagent and DAPI for nuclear counterstaining. The cells are then imaged using a fluorescence or confocal microscope.

-

Image Analysis: The morphology of the Golgi and ER is qualitatively assessed and can be quantitatively analyzed using image analysis software to measure parameters such as the degree of fragmentation or dispersal of the fluorescent signal.

Live-Cell Imaging of Golgi and ER Dynamics

Objective: To observe the dynamic effects of DT-061 on the Golgi and ER in real-time.

Methodology:

-

Cell Transfection: Cells are transiently or stably transfected with plasmids encoding fluorescently tagged markers for the Golgi (e.g., GalT-GFP) or the ER (e.g., ER-tracker).

-

Cell Seeding and Treatment: The transfected cells are seeded in glass-bottom dishes suitable for live-cell imaging. During imaging, the cells are treated with DT-061 (e.g., 20 μM).

-

Time-Lapse Microscopy: The cells are imaged using a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Time-lapse images are acquired at regular intervals before and after the addition of DT-061.

-

Data Analysis: The resulting image series are analyzed to observe the dynamic changes in organelle morphology and localization over time.

Lipid Droplet Staining with BODIPY Dyes

Objective: To assess the impact of DT-061 on lipid metabolism by visualizing and quantifying lipid droplets.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with DT-061 as described for other assays. To induce lipid droplet formation, cells can be pre-treated with oleic acid.

-

Staining: The cells are stained with a lipophilic fluorescent dye such as BODIPY 493/503, which specifically accumulates in neutral lipid droplets. A typical staining solution is 1-2 µM BODIPY 493/503 in PBS or serum-free medium, incubated for 15-30 minutes at 37°C.

-

Washing and Imaging (for microscopy): After staining, the cells are washed with PBS to remove excess dye and then imaged using fluorescence microscopy.

-

Flow Cytometry Analysis (for quantification): For a quantitative analysis, after staining, the cells are trypsinized, washed, and resuspended in a suitable buffer for flow cytometry. The fluorescence intensity of the BODIPY dye is then measured for a large population of cells.

Sphingolipid Biosynthesis Analysis

Objective: To quantitatively measure the effect of DT-061 on the biosynthesis of different sphingolipid species.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., MCF7) are cultured and co-treated with DT-061 (e.g., 15 μM) and a sphingolipid precursor, such as sphingosine, for a defined period (e.g., 4 hours).

-

Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted using a suitable organic solvent system (e.g., chloroform/methanol).

-

Mass Spectrometry-Based Lipidomics: The extracted lipids are analyzed by quantitative mass spectrometry-based shotgun lipidomics. This technique allows for the identification and quantification of various sphingolipid species, including ceramides, sphingomyelin, and glycosphingolipids.

-

Data Analysis: The molar quantities of the different sphingolipid classes are determined and normalized to a stable lipid species like phosphatidylcholine (PC). The changes in the levels of these lipids in DT-061-treated cells are then compared to vehicle-treated controls.

Conclusion

While this compound was developed as a specific activator of the PP2A-B56α holoenzyme, compelling evidence indicates that its primary cytotoxic effects are mediated through off-target disruption of the Golgi apparatus and the endoplasmic reticulum. The resulting impairment of essential cellular processes, such as lipid synthesis, leads to cellular stress and apoptosis, independent of its intended modulation of PP2A. This technical guide provides researchers and drug development professionals with a comprehensive overview of the experimental approaches to dissect such on-target versus off-target effects, emphasizing the importance of a thorough characterization of a compound's mechanism of action. The provided methodologies and visualizations serve as a valuable resource for designing and interpreting studies aimed at understanding the full cellular impact of small molecule modulators. A critical evaluation of both intended and unintended biological consequences is paramount for the successful development of safe and effective therapeutics.

References

An In-depth Technical Guide on (1S,2S,3R)-DT-061 in KRAS-Mutant Lung Cancer Studies

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRAS mutations represent one of the most prevalent and challenging oncogenic drivers in non-small cell lung cancer (NSCLC). Historically considered "undruggable," the development of targeted therapies has been a significant focus of cancer research. This technical guide provides a comprehensive overview of the preclinical research on (1S,2S,3R)-DT-061, a small molecule activator of Protein Phosphatase 2A (PP2A), in the context of KRAS-mutant lung cancer. As a tumor suppressor, PP2A negatively regulates multiple oncogenic signaling pathways, and its activation presents a promising therapeutic strategy. This document details the mechanism of action of DT-061, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound

This compound is an orally bioavailable small molecule that functions as an activator of Protein Phosphatase 2A (PP2A).[1] PP2A is a family of serine/threonine phosphatases that plays a crucial role in regulating various cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] In many cancers, the tumor-suppressive functions of PP2A are inhibited. DT-061 has been shown to selectively stabilize a specific heterotrimer of PP2A, the PP2A-B56α holoenzyme, thereby enhancing its phosphatase activity towards key oncogenic substrates like MYC and AKT.[2][3] This targeted activation of a tumor suppressor represents a novel therapeutic approach, particularly in cancers driven by mutations that lead to hyperactivation of kinase signaling pathways, such as KRAS-mutant lung cancer.

Mechanism of Action in KRAS-Mutant Lung Cancer

In KRAS-mutant lung cancer, constitutive activation of the KRAS protein leads to the downstream activation of multiple signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways drive uncontrolled cell proliferation and survival. A significant challenge in targeting the MAPK pathway with inhibitors, such as MEK inhibitors (MEKi), is the development of resistance.

Preclinical studies have demonstrated that resistance to MEK inhibitors in KRAS-mutant lung cancer can be driven by the inhibition of PP2A activity.[1] PP2A inhibition leads to the collateral activation of AKT/mTOR signaling, which bypasses the MEK blockade. Furthermore, PP2A inhibition can lead to the upregulation of the MYC oncogene, further promoting cancer cell survival.

This compound addresses this resistance mechanism by directly activating PP2A. This activation leads to the dephosphorylation and subsequent inactivation of AKT, and the destabilization of MYC. When used in combination with a MEK inhibitor, such as AZD6244 (selumetinib), DT-061 leads to a synergistic anti-tumor effect by simultaneously blocking two key survival pathways.

References

Preliminary Investigation of (1S,2S,3R)-DT-061 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S,3R)-DT-061 is the enantiomer of DT-061, a potent, orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical tumor suppressor protein that is often inactivated in various cancers.[3][4] DT-061 functions by selectively stabilizing the B56α-PP2A holoenzyme, leading to the dephosphorylation and subsequent degradation of key oncoproteins such as c-MYC.[3] This targeted activation of a tumor suppressor pathway has shown promise in overcoming multidrug resistance and inducing apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL), KRAS-mutant lung cancer, and neuroblastoma. This document provides a comprehensive overview of the preliminary in vitro and in vivo findings related to DT-061, including its mechanism of action, effects on cancer cell lines, and relevant experimental protocols. While the primary mechanism is reported as PP2A activation, some studies suggest potential off-target effects, which are also discussed.

Core Mechanism of Action: PP2A Activation

DT-061 acts as a molecular glue, binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme. This binding stabilizes the active heterotrimeric complex, enhancing its phosphatase activity towards specific substrates. A key target of the DT-061-activated PP2A-B56α complex is the oncoprotein c-MYC. Dephosphorylation of c-MYC at Serine 62 by PP2A-B56α marks it for degradation, leading to reduced cell proliferation and tumor growth. Additionally, DT-061 has been shown to promote the dephosphorylation of other critical oncogenic proteins, such as AKT. The enantiomer, this compound, is often used as a negative control in research to demonstrate the specificity of DT-061's effects.

Signaling Pathway of DT-061

Caption: Figure 1: Proposed Signaling Pathway of DT-061.

In Vitro Efficacy in Cancer Cell Lines

DT-061 has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies.

Table 1: IC50 Values of DT-061 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCC827 | Lung Adenocarcinoma | 14.3 | |

| HCC3255 | Lung Adenocarcinoma | 12.4 | |

| FL5.12 | Mouse Hematopoietic | 15.2 | |

| MCL Lines (Resistant) | Mantle Cell Lymphoma | 8 - 24 (Range) |

Table 2: Effects of DT-061 on Key Cellular Processes

| Cell Line(s) | Effect | Observations | Citation |

| H441, H358 | Colony Growth Inhibition | Dose-dependent inhibition of colony formation. | |

| H441, H358 | Apoptosis Induction | Dose-dependent activation of caspase-3/7. | |

| Multidrug-Resistant CLL | Apoptosis Induction | Triggers apoptosis via mitochondrial permeability transition pores, independent of Bax/Bak. | |

| Neuroblastoma Cell Lines | Decreased Cell Survival, Proliferation & Motility | Treatment resulted in decreased MYCN protein expression. | |

| Glioblastoma & Medulloblastoma | Sensitization to Therapy | Converts cytostatic response of AKT and PDK inhibitors to cytotoxic apoptosis. |

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preliminary investigation of DT-061.

Cell Viability Assay (alamarBlue Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of DT-061 (e.g., 8, 12, 16, 20, and 24 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

alamarBlue Addition: Following treatment, add alamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for a specified time (e.g., 4-6 hours) at 37°C.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against drug concentration.

Western Blotting for Protein Phosphorylation

-

Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-c-MYC, total c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.

-